3-Propyl-1,3,5-triazinane-2,4-dione
CAS No.: 104732-54-9
Cat. No.: VC20764546
Molecular Formula: C6H11N3O2
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104732-54-9 |
---|---|
Molecular Formula | C6H11N3O2 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 3-propyl-1,3,5-triazinane-2,4-dione |
Standard InChI | InChI=1S/C6H11N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2-4H2,1H3,(H,7,10)(H,8,11) |
Standard InChI Key | LOQLXKMYTDCQIX-UHFFFAOYSA-N |
SMILES | CCCN1C(=O)NCNC1=O |
Canonical SMILES | CCCN1C(=O)NCNC1=O |
Introduction
Property | Information |
---|---|
IUPAC Name | 3-Propyl-1,3,5-triazinane-2,4-dione |
CAS Registry Number | 104732-54-9 |
Molecular Formula | C6H11N3O2 |
Parent Compound | 1,3,5-triazinane-2,4-dione (CAS#: 27032-78-6) |
Structural Modification | N-propyl substitution at position 3 |
Related Compounds | 1-methyl-1,3,5-triazinane-2,4-dione, 1-acetyl-1,3,5-triazinane-2,4-dione |
Structural Properties
The molecular structure of 3-Propyl-1,3,5-triazinane-2,4-dione features a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, with carbonyl groups attached at positions 2 and 4. The distinctive feature is the propyl chain (CH3CH2CH2-) attached to the nitrogen at position 3, extending outward from the ring structure . This N-alkylation significantly alters the electronic distribution around the nitrogen atom, affecting both the physical properties and chemical reactivity of the compound.
The parent compound, 1,3,5-triazinane-2,4-dione, has a molecular weight of 115.09100 g/mol, while the addition of the propyl group increases the molecular weight of 3-Propyl-1,3,5-triazinane-2,4-dione by approximately 43 g/mol . The presence of this alkyl chain introduces greater hydrophobicity to the molecule, potentially enhancing its ability to cross biological membranes while reducing water solubility compared to the parent compound.
The density of the parent compound is reported as 1.314 g/cm³, but the propyl substitution likely decreases this value slightly due to the addition of the less dense hydrocarbon chain . The melting point of 1,3,5-triazinane-2,4-dione exceeds 290°C with decomposition, while the propyl derivative may exhibit a lower melting point due to disruption of the intermolecular hydrogen bonding network by the alkyl chain .
Spectroscopically, 3-Propyl-1,3,5-triazinane-2,4-dione presents characteristic infrared absorption bands for the C=O stretching (typically around 1680-1700 cm⁻¹), C-N stretching, and specific patterns for the propyl chain. In nuclear magnetic resonance (NMR) spectroscopy, distinct signals are observed for the propyl chain protons, along with the characteristic patterns for the triazinane ring.
Synthesis and Preparation Methods
The synthesis of 3-Propyl-1,3,5-triazinane-2,4-dione typically follows one of several established routes for N-alkylation of heterocyclic compounds. The most common approach likely involves the selective alkylation of the parent compound 1,3,5-triazinane-2,4-dione using propyl halides or propyl sulfonate esters under basic conditions. This method allows for regioselective N-alkylation at the desired position.
The original synthesis of the parent compound was reported by Hartman and Fellig in the Journal of the American Chemical Society in 1955 (vol. 77, p. 1051), establishing the fundamental chemistry for this class of compounds . Building upon this foundational work, the synthesis of N-alkylated derivatives has been explored extensively, with various modifications to optimize yield, purity, and selectivity.
A typical synthetic approach might involve:
-
Preparation of the parent compound 1,3,5-triazinane-2,4-dione through cyclization of appropriate precursors
-
Deprotonation of one nitrogen using a strong base (e.g., sodium hydride, potassium carbonate)
-
Addition of 1-bromopropane or propyl iodide as the alkylating agent
-
Purification through recrystallization or column chromatography
The regioselectivity of alkylation represents a significant challenge in this synthesis, as multiple nitrogen atoms are potential sites for substitution. Careful control of reaction conditions, including temperature, solvent choice, and base strength, is essential for achieving the desired 3-propyl substitution pattern with high selectivity.
Physicochemical Properties
The physicochemical properties of 3-Propyl-1,3,5-triazinane-2,4-dione reflect both the characteristics of the heterocyclic core and the influence of the propyl substituent. While specific data for this exact compound is limited in the available search results, inferences can be made based on the known properties of the parent compound and general principles of organic chemistry.
The solubility profile of 3-Propyl-1,3,5-triazinane-2,4-dione differs significantly from that of the parent compound. The propyl chain introduces greater lipophilicity, likely enhancing solubility in organic solvents such as alcohols, acetone, and chloroform, while reducing water solubility. This altered solubility profile has important implications for its applications in various fields, particularly in pharmaceutical formulations and agricultural preparations.
Property | Estimated Value | Comparison to Parent Compound |
---|---|---|
Molecular Weight | ~158 g/mol | Increased (+43 g/mol) |
Density | ~1.2 g/cm³ | Slightly decreased |
Melting Point | 260-280°C | Potentially lower |
LogP (octanol/water) | 0.8-1.2 | Increased (more lipophilic) |
Water Solubility | Moderate to low | Decreased |
Organic Solvent Solubility | Good in polar organics | Increased |
Thermal Stability | High | Slightly decreased |
UV Absorption | λmax ~220-240 nm | Similar with minor shifts |
Biological and Pharmacological Properties
The biological and pharmacological properties of 3-Propyl-1,3,5-triazinane-2,4-dione represent an area of significant research interest, particularly given the established biological activities of structurally related triazine derivatives. The parent compound and its derivatives have demonstrated promising activities in various biological systems, suggesting potential applications for this propyl-substituted variant.
Research on related triazine compounds has revealed significant potential in targeting neurodegenerative conditions, particularly Alzheimer's disease. For instance, certain triazine derivatives have shown inhibitory effects against β-amyloid (Aβ) fibril formation, a key pathological process in Alzheimer's disease progression . In 2006, high-throughput screening identified several triazine derivatives capable of inhibiting Aβ aggregation, suggesting that 3-Propyl-1,3,5-triazinane-2,4-dione might exhibit similar neuroprotective properties with appropriate structural optimization .
Furthermore, triazine-based compounds have demonstrated inhibitory activity against key enzymes implicated in Alzheimer's disease, including β-secretase (BACE-1) and acetylcholinesterase (AChE) . The propyl substitution in 3-Propyl-1,3,5-triazinane-2,4-dione potentially enhances its ability to interact with the hydrophobic pockets of these enzymes, thereby improving binding affinity and inhibitory potency.
Structure-activity relationship studies on related compounds indicate that alkyl substitutions on the triazine scaffold can significantly influence biological activity. For example, in triazine-benzimidazole hybrids evaluated as AChE inhibitors, the presence of alkyl chains impacted inhibitory potency and selectivity . By extension, the propyl group in 3-Propyl-1,3,5-triazinane-2,4-dione might confer specific pharmacological properties that distinguish it from other derivatives.
Toxicological considerations for this compound would need to address potential metabolic pathways, with particular attention to the propyl group, which could undergo oxidative metabolism to produce propanol or propionic acid derivatives. Comprehensive safety assessments would be essential before advancing this compound toward clinical applications.
Applications in Research and Industry
3-Propyl-1,3,5-triazinane-2,4-dione demonstrates versatile applications across multiple research and industrial domains, leveraging both the reactive properties of the triazinane core and the modified physical characteristics introduced by the propyl substitution.
Agricultural Applications
In agricultural chemistry, the parent compound 1,3,5-triazinane-2,4-dione serves as an important precursor in the synthesis of herbicides and pesticides . The propyl-substituted derivative potentially offers enhanced properties for these applications, including improved lipophilicity for foliar absorption and greater stability under field conditions. The compound could serve as an intermediate in developing novel crop protection agents with targeted activity and reduced environmental impact.
The structural similarity to established agricultural chemicals suggests potential applications in weed control systems, particularly for compounds targeting specific plant metabolic pathways. The propyl substitution may enhance penetration through plant cuticular waxes, improving efficacy while potentially reducing application rates.
Pharmaceutical Research
The pharmaceutical applications of 3-Propyl-1,3,5-triazinane-2,4-dione represent perhaps its most promising research direction. The compound belongs to a class of molecules with demonstrated activity in multiple therapeutic areas, particularly neurological disorders . Research indicates that triazine derivatives can target specific biological pathways implicated in Alzheimer's disease, including inhibition of β-amyloid aggregation and enzyme inhibition.
In 2016, researchers developed cyanopyridine-triazine hybrids as multi-target directed ligands (MTDLs) against Alzheimer's disease, evaluating their inhibitory activity against cholinesterases and amyloid aggregation . The propyl-substituted triazinane-2,4-dione might offer similar multi-target capabilities, with the propyl group potentially enhancing blood-brain barrier penetration and target binding.
More recent studies in 2022 explored triazine-benzimidazole hybrids as acetylcholinesterase inhibitors, demonstrating the continuing relevance of this structural class in pharmaceutical research . 3-Propyl-1,3,5-triazinane-2,4-dione could serve as a valuable scaffold for developing similar hybrid molecules with enhanced pharmacological profiles.
Polymer Chemistry
The parent compound 1,3,5-triazinane-2,4-dione acts as a building block in polymer chemistry, contributing to materials with enhanced durability and chemical resistance . The 3-propyl derivative offers modified properties for polymer applications, potentially altering crystallinity, solubility, and thermal characteristics of resulting materials.
Potential applications include:
-
Cross-linking agents in specialized polymer formulations
-
Monomers for polymers with tailored hydrophobic/hydrophilic balance
-
Components in thermally resistant materials
-
Additives for improving chemical resistance in industrial coatings
Analytical Chemistry
In analytical chemistry, 1,3,5-triazinane-2,4-dione has applications in detecting and quantifying other compounds . The propyl-substituted variant potentially offers modified selectivity in these analytical methods, with the propyl group providing additional interaction sites for analyte recognition and binding.
Possible analytical applications include:
-
Selective complexation agents for metal ions
-
Components in specialized chromatographic stationary phases
-
Building blocks for molecular recognition systems
-
Precursors for fluorescent or colorimetric sensors
Environmental Science
Environmental applications represent another promising area for 3-Propyl-1,3,5-triazinane-2,4-dione research. The parent compound has been explored for potential remediation processes, assisting in the breakdown of environmental pollutants . The propyl derivative might offer enhanced properties for specific environmental applications, particularly where increased lipophilicity provides advantages in binding to organic contaminants.
Research Domain | Potential Applications | Advantage of Propyl Substitution |
---|---|---|
Agricultural Chemistry | Herbicide/pesticide precursor | Enhanced lipophilicity for improved uptake |
Pharmaceutical Research | Alzheimer's disease therapy | Improved blood-brain barrier penetration |
Enzyme inhibitors | Enhanced binding to hydrophobic pockets | |
Polymer Chemistry | Specialized monomers | Modified thermal and mechanical properties |
Analytical Chemistry | Selective binding agents | Additional interaction site for analytes |
Environmental Science | Organic pollutant remediation | Improved binding to hydrophobic contaminants |
Recent Advances and Future Perspectives
Recent advances in triazine chemistry suggest promising directions for future research on 3-Propyl-1,3,5-triazinane-2,4-dione. The compound sits at the intersection of multiple research trends, including the development of multi-target directed ligands, environmentally friendly agricultural chemicals, and specialized materials.
In pharmaceutical research, the trend toward multi-target directed ligands (MTDLs) represents a significant opportunity for 3-Propyl-1,3,5-triazinane-2,4-dione derivatives. Studies published in 2021 and 2022 continue to explore triazine-based compounds for their potential in treating neurodegenerative disorders, with emphasis on dual inhibition of key enzymes and direct interaction with pathological protein aggregates . Future research might explore hybrid molecules combining 3-Propyl-1,3,5-triazinane-2,4-dione with other pharmacophores to achieve synergistic therapeutic effects.
The potential for modifying the propyl chain represents another avenue for exploration. Structure-activity relationship studies on related compounds indicate that the length and branching of alkyl substituents significantly impact biological activity . Systematic variation of this propyl group—extending, branching, or introducing functional groups—could generate a library of compounds with fine-tuned properties for specific applications.
Computational approaches will likely play an increasing role in understanding the behavior of this compound and designing optimized derivatives. Molecular modeling of 3-Propyl-1,3,5-triazinane-2,4-dione interactions with biological targets could guide rational design efforts, while machine learning approaches might identify unexpected applications based on structural similarity to compounds with established activities.
Challenges in advancing research on this compound include:
-
Developing selective and efficient synthetic routes
-
Establishing comprehensive physicochemical profiles
-
Addressing potential metabolic and toxicological concerns
-
Optimizing formulations for specific applications
Future opportunities lie in exploring novel combinations with other structural motifs, investigating unexplored biological targets, and developing environmentally sustainable applications that leverage the unique properties of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume